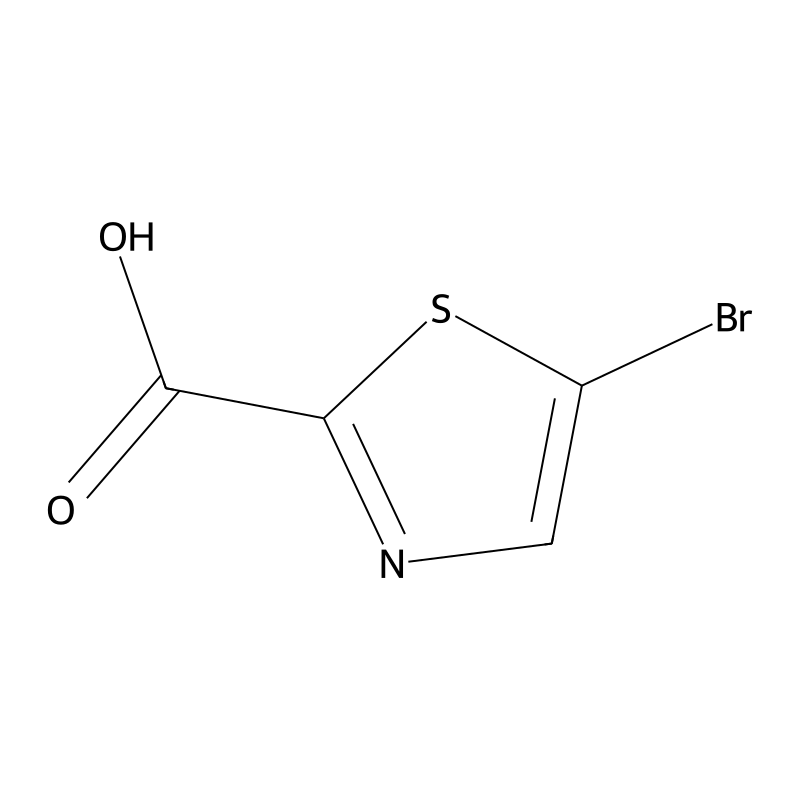

5-Bromothiazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromothiazole-2-carboxylic acid is an organic compound characterized by its unique thiazole ring structure, with a bromine atom and a carboxylic acid group attached. Its chemical formula is , and it has a molecular weight of approximately 208.03 g/mol. This compound is notable for its applications in pharmaceutical chemistry and material science due to its versatile reactivity and biological properties .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of thiazole derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .

Research indicates that 5-Bromothiazole-2-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Studies have shown its potential in inhibiting bacterial growth and modulating inflammatory pathways, making it a candidate for further pharmacological exploration . Additionally, it has been investigated for its effects on various biological targets, underscoring its relevance in drug discovery.

The synthesis of 5-Bromothiazole-2-carboxylic acid can be achieved through several methods:

- Bromination of Thiazole Derivatives: Starting from thiazole compounds, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 5-position.

- Carboxylation Reactions: Following bromination, carboxylation can be achieved through reactions with carbon dioxide or carbon monoxide under specific conditions.

- Multi-step Synthesis: A combination of condensation reactions and cyclization methods can also yield this compound from simpler precursors .

5-Bromothiazole-2-carboxylic acid finds applications in:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Agricultural Chemicals: Its antimicrobial properties make it useful in developing fungicides and herbicides.

- Material Science: Utilized in creating polymers and other materials due to its reactive functional groups .

Studies investigating the interactions of 5-Bromothiazole-2-carboxylic acid with biological systems have revealed its potential as a modulator of enzyme activity. It has been shown to interact with specific receptors and enzymes, influencing metabolic pathways related to inflammation and infection control. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 5-Bromothiazole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 5-bromothiazole-2-carboxylate | 0.91 | Methyl ester derivative with similar reactivity |

| Ethyl 5-bromothiazole-2-carboxylate | 0.88 | Ethyl ester variant, differing solubility |

| 5-Bromo-4-methylthiazole-2-carboxylic acid | 0.86 | Contains a methyl group at the 4-position |

| 4,5-Dibromothiazole-2-carboxylic acid | 0.84 | Contains two bromine atoms, affecting reactivity |

| 5-Bromo-4-methylthiazole-2-carboxylic acid | 0.86 | Similar structure but with an additional methyl group |

These compounds highlight the diversity within the thiazole family while showcasing the unique properties of 5-Bromothiazole-2-carboxylic acid due to its specific functional groups and bromination pattern .

Physical State and Organoleptic Properties

5-Bromothiazole-2-carboxylic acid exists as a solid at room temperature (20°C) [1] [2] [3]. The compound presents as a white to pale yellow crystalline powder or solid [1] [2] [4]. The appearance can vary slightly between batches, with some sources describing it as a white to off-white solid [4] or white to yellow solid [4]. The compound exhibits no distinctive odor according to available safety data sheets [5]. The molecular formula is C₄H₂BrNO₂S with a molecular weight of 208.03-208.04 g/mol [7] [8] [9].

Melting Point and Thermal Stability Parameters

While specific melting point data for 5-Bromothiazole-2-carboxylic acid was not definitively established in the literature, related compounds provide insight into expected thermal behavior. The parent compound thiazole-2-carboxylic acid exhibits a melting point range of 91-93°C [10] [11] [12] [13], while the closely related 2-bromothiazole-5-carboxylic acid shows melting points between 174.5-175.5°C [14] and 181-183°C [15] [16]. The predicted boiling point for 5-Bromothiazole-2-carboxylic acid is 372.5±34.0°C [17].

Thermal stability analysis indicates that the compound remains stable under normal handling and storage conditions [18] [19]. However, decomposition may occur at elevated temperatures, and the compound should be kept away from heat, sparks, and flames [19]. No specific decomposition temperature data was available in the literature [19] [20].

Solubility Profile in Various Solvents

5-Bromothiazole-2-carboxylic acid demonstrates limited solubility in water, a characteristic common among brominated thiazole derivatives [10]. The compound shows enhanced solubility in polar organic solvents, particularly dimethyl sulfoxide (DMSO) [5] [10]. Additional solubility is observed in pyridine, though to a lesser extent [5].

Similar thiazole carboxylic acid derivatives exhibit varied solubility patterns depending on their substitution patterns. The general trend indicates that thiazole-4-carboxylic acid is insoluble in water [21], while compounds with different substitution patterns may show slightly improved aqueous solubility [22]. The presence of the carboxylic acid functional group generally enhances solubility in polar environments compared to non-carboxylated analogs [23].

Acid-Base Characteristics and pKa Determination

The acid dissociation constant (pKa) of 5-Bromothiazole-2-carboxylic acid has been determined through predictive computational methods. Literature sources report pKa values of 2.142 [24] and 2.69±0.10 [25] [26], indicating that this compound is a relatively strong organic acid. The lower pKa value compared to simple carboxylic acids reflects the electron-withdrawing effects of both the thiazole ring system and the bromine substituent [24].

For comparison, the parent thiazole-2-carboxylic acid exhibits a predicted pKa of 2.95±0.10 [10], demonstrating that bromination at the 5-position increases the acidity of the carboxylic acid group. This enhanced acidity is attributed to the inductive electron-withdrawing effect of the bromine atom, which stabilizes the conjugate base through electronic delocalization [24].

Electron Density Distribution Patterns

Theoretical studies on thiazole ring systems provide insight into the electron density distribution patterns of 5-Bromothiazole-2-carboxylic acid. Computational analyses using density functional theory (DFT) calculations reveal that in thiazole derivatives, the electron density is not uniformly distributed across the ring system [29] [30] [31].

The calculated π-electron density in thiazole rings indicates that the C5 position is the primary site for electrophilic substitution [32] [31] [33], while the C2 position is more susceptible to nucleophilic attack [33]. In 5-Bromothiazole-2-carboxylic acid, the presence of the bromine substituent at the C5 position significantly alters the electronic distribution, creating an electron-deficient center that influences both chemical reactivity and molecular interactions .

The carboxylic acid group at the C2 position acts as an electron-withdrawing substituent, further modifying the electron density distribution throughout the molecular framework [29]. This electronic arrangement contributes to the compound's unique chemical properties and biological activity profiles [29].

Dipole Moment and Polarizability

While specific dipole moment and polarizability data for 5-Bromothiazole-2-carboxylic acid were not directly available in the literature, computational studies on related thiazole derivatives provide relevant insights. The LogP value of 1.69 [24] indicates moderate lipophilicity, suggesting a balanced distribution of polar and nonpolar character within the molecule.

Computational studies on thiazole-based compounds demonstrate that substitution patterns significantly influence molecular polarizability [29]. In analogous brominated thiazole derivatives, the presence of electron-withdrawing groups like bromine and carboxylic acid moieties creates distinct electronic asymmetry, resulting in appreciable dipole moments [29]. The combination of the electronegative bromine atom and the polar carboxylic acid group likely generates a substantial molecular dipole, influencing intermolecular interactions and solid-state packing arrangements [29].

Polarizability calculations on similar heterocyclic systems indicate that the extended π-electron system of the thiazole ring, combined with the polarizable bromine substituent, contributes to enhanced molecular polarizability compared to simpler carboxylic acids [29]. These electronic properties play crucial roles in determining the compound's interaction with biological targets and its behavior in various chemical environments [29].